molecular formula C32H20Cl2O2 B8234064 (S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol

(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol

Cat. No. B8234064
M. Wt: 507.4 g/mol
InChI Key: QKVNDUQKTMJTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol is a useful research compound. Its molecular formula is C32H20Cl2O2 and its molecular weight is 507.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol involves the coupling of two 4-chlorophenyl groups to a binaphthalene core. The stereochemistry of the final product is determined by the chirality of the starting material. The synthesis pathway involves several steps of protection and deprotection of functional groups, as well as Suzuki coupling reactions to form the aryl-aryl bonds.

Starting Materials
2-naphthol, 4-chlorophenylboronic acid, 4-bromo-1,1'-binaphthyl, potassium carbonate, palladium acetate, triethylamine, diethyl ether, dichloromethane, methanol, sodium hydroxide, hydrochloric acid

Reaction
Protection of 2-naphthol with tert-butyldimethylsilyl chloride in dichloromethane with triethylamine as a base, Coupling of protected 2-naphthol with 4-bromo-1,1'-binaphthyl in the presence of palladium acetate and triethylamine in diethyl ether, Deprotection of the tert-butyldimethylsilyl group with hydrochloric acid in methanol, Protection of the hydroxyl groups with acetonide in the presence of acetic anhydride and sodium hydroxide in dichloromethane, Coupling of 4-chlorophenylboronic acid with the protected binaphthalene core in the presence of palladium acetate and potassium carbonate in dimethylformamide, Deprotection of the acetonide groups with hydrochloric acid in methanol

properties

IUPAC Name

3-(4-chlorophenyl)-1-[3-(4-chlorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20Cl2O2/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)35)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(34)16-12-20/h1-18,35-36H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVNDUQKTMJTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)O)O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3'-Bis(4-chlorophenyl)-[1,1'-binaphthalene]-2,2'-diol

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